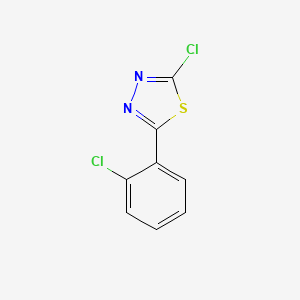

2-chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFUQQVKRNJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)-1H-tetrazole

The precursor 5-(2-chlorophenyl)-1H-tetrazole is synthesized via the cycloaddition of 2-chlorobenzonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100–120°C for 12–24 hours. Lithium chloride catalyzes the reaction, achieving yields of 70–85%. The reaction follows the Huisgen cycloaddition mechanism, where the nitrile group reacts with azide to form the tetrazole ring.

Cyclization with Thiophosgene

A stirred mixture of 5-(2-chlorophenyl)-1H-tetrazole (1.0 equiv) and thiophosgene (1.3 equiv) in dimethoxyethane (DME) is refluxed for 12–18 hours. The excess thiophosgene acts as both a cyclizing agent and a chlorination source. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is leached with hexane to yield this compound as a white crystalline solid (mp 86–88°C, yield 65–72%).

Key Reaction Parameters

-

Solvent: Dimethoxyethane (polar aprotic, high boiling point).

-

Temperature: Reflux (~85°C).

-

Molar Ratio: Tetrazole:thiophosgene = 1:1.3.

Thioamide Cyclocondensation Route

An alternative approach involves the formation of a thioamide intermediate, followed by cyclization. This method, detailed in PMC6321371, utilizes 2-chlorophenyl isothiocyanate as the starting material.

Formation of N-(2-Chlorophenyl)hydrazinecarbothioamide

2-Chlorophenyl isothiocyanate (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol at 0–5°C for 2 hours. The intermediate N-(2-chlorophenyl)hydrazinecarbothioamide precipitates as a yellow solid (yield 80–88%).

Cyclization with Carbon Disulfide

The thioamide is treated with carbon disulfide (CS₂) in the presence of sodium hydroxide (2.0 equiv) in ethanol at reflux for 6 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on the hydrazine carbothioamide, forming the thiadiazole ring. Acidification with HCl yields 2-mercapto-5-(2-chlorophenyl)-1,3,4-thiadiazole, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at position 2 (yield 60–68%).

Optimization Insights

-

Base: NaOH enhances thiolate formation.

-

Chlorination: POCl₃ at 80°C for 3 hours ensures complete substitution.

One-Pot Synthesis Using Lawesson’s Reagent

A streamlined one-pot method, reported in Arkivoc, combines 2-chlorobenzaldehyde with a hydrazide derivative in the presence of Lawesson’s reagent (LR) to form the thiadiazole ring.

Reaction Sequence

-

Hydrazone Formation: 2-Chlorobenzaldehyde (1.0 equiv) reacts with benzoylhydrazide (1.0 equiv) in ethanol under reflux for 2 hours to form the N-aroylhydrazone intermediate.

-

Thionation and Cyclization: The hydrazone is treated with Lawesson’s reagent (0.8 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) in toluene at reflux for 10–15 hours. LR facilitates thionation of the carbonyl group, followed by oxidative cyclization to yield the thiadiazole.

Yield and Scalability

This method achieves yields of 75–85% and is scalable to gram quantities. The use of DMAP accelerates the cyclization step, reducing reaction time by 30% compared to base-free conditions.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|---|

| Cyclization with Thiophosgene | 5-(2-Chlorophenyl)tetrazole | 65–72 | 12–18 | High purity, minimal byproducts |

| Thioamide Cyclocondensation | 2-Chlorophenyl isothiocyanate | 60–68 | 8–10 | Modular, adaptable to diverse substituents |

| One-Pot Synthesis | 2-Chlorobenzaldehyde | 75–85 | 12–15 | Scalable, fewer purification steps |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Synthesis of 2-Chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions. Various methods, including microwave-assisted synthesis and conventional heating, have been employed to enhance yield and purity. The compound can also be synthesized through reactions involving thiophosgene derivatives, which yield thiadiazole structures with specific substituents that influence their biological activity .

Antimicrobial Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that synthesized derivatives of this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria using methods such as the disc diffusion method . The minimum inhibitory concentrations (MIC) were determined to assess the potency of these compounds compared to standard antibiotics.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of this compound has been evaluated using models such as carrageenan-induced paw edema in rats. Compounds derived from 1,3,4-thiadiazoles have shown promising results in reducing inflammation and pain compared to standard drugs like diclofenac and aspirin . These findings suggest that modifications in the thiadiazole structure can enhance its therapeutic efficacy.

Anticonvulsant Activity

The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been explored extensively. Specific compounds have been reported to exhibit significant protection against seizures in animal models when tested with pentylenetetrazole (PTZ) and maximal electroshock (MES) methods . This highlights the potential for developing new anticonvulsant medications based on this scaffold.

Applications in Pharmaceuticals

The diverse pharmacological activities associated with this compound make it a valuable candidate for drug development. Its derivatives are being investigated for their roles as:

- Antimicrobial agents : Effective against a range of bacterial infections.

- Anti-inflammatory drugs : Potential alternatives to existing anti-inflammatory medications.

- Anticonvulsants : New treatments for epilepsy with potentially fewer side effects than current options.

- Anticancer agents : Some derivatives have shown promise in inhibiting cancer cell proliferation .

Agricultural Applications

Besides its pharmaceutical relevance, this compound has been studied for its phytotoxic properties. Certain derivatives have shown selective herbicidal activity against specific weeds while being less harmful to crops . This selectivity makes them attractive candidates for developing new herbicides that can manage weed populations effectively without damaging desirable plants.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Aliyu et al., 2021 | Demonstrated anticonvulsant activity with LD50 values indicating lower toxicity compared to existing drugs | Drug development for epilepsy |

| Kumudha et al., 2014 | Found significant antimicrobial activity against various pathogens | Antimicrobial formulations |

| Malygin et al., 2020 | Reported effective seizure protection in animal models | New anticonvulsant therapies |

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the thiadiazole ring and chlorine atoms can influence its binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the thiadiazole ring significantly influence physical properties and bioactivity. Below is a comparative analysis with structurally analogous compounds:

Key Observations :

- Chlorine Position: The 2-chlorophenyl substituent (target compound) vs.

- Electron-Withdrawing Groups : The nitro and fluoro substituents in 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole enhance molecular polarity, likely improving solubility but reducing thermal stability compared to the target compound .

- Hybrid Structures : Compounds like I8 and I12, incorporating furan moieties, exhibit higher molecular weights and distinct melting points, correlating with enhanced fungicidal activity .

Antimicrobial and Antifungal Activity

- The target compound’s algicidal efficacy is comparable to its 4-chlorophenyl analog, both effective at sub-ppm levels in aquatic systems .

- Compound 16d (2-(4-chlorobenzylsulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazole) shows superior antifungal activity against Aspergillus niger and Fusarium solani, suggesting sulfonyl groups enhance bioactivity compared to simple chloro substituents .

Cytotoxic Activity

- This highlights the role of amino and halogen substituents in modulating cytotoxicity.

Anticonvulsant Activity

Biological Activity

2-Chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, focusing on anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. Additionally, relevant case studies and research findings will be presented.

Structure and Synthesis

The compound this compound has a thiadiazole ring that is known for its potential pharmacological properties. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with thiourea in the presence of a base, leading to the formation of the thiadiazole structure.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : A derivative of 1,3,4-thiadiazole showed potent growth inhibition against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL and induced cell cycle arrest at the G2/M phase .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of tubulin polymerization pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| Other Thiadiazole Derivatives | HCT116 | 3.29 | Antiproliferative |

2. Antimicrobial Activity

Thiadiazoles have been extensively studied for their antimicrobial properties:

- Bacterial Inhibition : Compounds containing the thiadiazole ring have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like streptomycin .

| Bacterial Strain | MIC (µg/mL) | Compound |

|---|---|---|

| S. aureus | 62.5 | This compound |

| E. coli | 47.5 | Thiadiazole Derivative |

3. Anticonvulsant Activity

Research has indicated that certain thiadiazole derivatives exhibit anticonvulsant properties comparable to standard medications like phenytoin and carbamazepine:

- Animal Models : In studies involving rat models, compounds showed significant anticonvulsant effects when tested against induced seizures .

4. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles are notable:

- Experimental Models : Inflammation was evaluated using carrageenan-induced paw edema in rats, where compounds demonstrated significant reduction in edema compared to controls .

Case Studies

- Antitumor Efficacy : A study evaluated a series of substituted thiadiazoles against various cancer cell lines including HL-60 (human leukemia) and demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Screening : Another investigation screened multiple derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis, with some compounds showing promising results that warrant further exploration for tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-5-(2-chlorophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing precursors like substituted carboxylic acids with thiosemicarbazides in the presence of POCl₃. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours under solvent-free conditions. The product is precipitated by adjusting the pH to 8–9 with ammonia . Optimization may include varying molar ratios, temperature, and catalyst selection.

Q. How is structural characterization performed for this compound?

- Methodology : Use a combination of elemental analysis, nuclear magnetic resonance (¹H/¹³C NMR), and infrared (IR) spectroscopy. For example, ¹H NMR can confirm the presence of aromatic protons from the 2-chlorophenyl group, while IR identifies C-Cl and C-S bonds. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology : Start with in vitro antimicrobial susceptibility testing (e.g., agar diffusion assays against Gram-positive bacteria or fungal strains like Aspergillus niger). For cytotoxicity, use MTT assays on cancer cell lines (e.g., non-small lung carcinoma cells) at concentrations ranging from 1–100 µM. Compare results with positive controls like metronidazole or standard chemotherapeutic agents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology : Synthesize analogs by modifying substituents (e.g., replacing chloro groups with fluoro, nitro, or sulfonyl moieties). Test bioactivity against diverse targets (e.g., bacterial efflux pumps, kinase pathways) and correlate results with electronic (Hammett constants) or steric parameters. For instance, sulfone-linked bis-heterocycles show enhanced Gram-positive antibacterial activity due to improved membrane permeability .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Investigate confounding factors like solvent polarity (DMSO vs. water), cell line genetic variability, or stereochemical impurities. For example, discrepancies in antifungal activity may arise from differences in spore germination assays versus mycelial growth inhibition .

Q. What strategies are effective for studying metal coordination complexes of this thiadiazole?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for structural refinement. Prepare complexes by reacting the thiadiazole with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Analyze coordination modes (e.g., N,S-bridging) using spectroscopic (UV-Vis, EPR) and thermal (TGA) techniques .

Q. How can computational methods enhance understanding of its biochemical interactions?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like ERK1/2 kinases. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR). Density functional theory (DFT) can model electronic properties influencing reactivity, such as HOMO-LUMO gaps in charge-transfer complexes .

Q. What are the challenges in designing enantioselective syntheses or resolving racemic mixtures?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes). Analyze enantiomeric excess via chiral HPLC or circular dichroism (CD). Note that steric hindrance from the 2-chlorophenyl group may complicate resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.